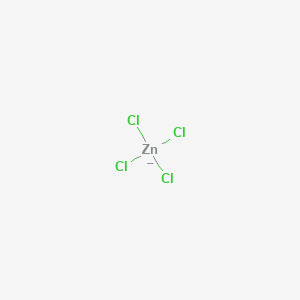
Tetrachlorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorozincate(2-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ZnCl42- and is formed by the reaction of zinc chloride with a suitable ligand. Tetrachlorozincate(2-) has been found to have a number of interesting properties that make it useful for a variety of applications, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
Complex Formation and Structural Studies
Tetrachlorozincates play a significant role in forming complex structures. A study by Shmatkova et al. (2020) isolated tetrachlorozincates in a specific complex, emphasizing their role in coordination chemistry and complex formation. These complexes were studied using conductometry, thermogravimetry, and spectroscopy methods (Shmatkova et al., 2020).
Crystallography and Phase Transition Modeling
Ferrari et al. (2001) utilized potassium tetrachlorozincate to model phase transitions in crystallographic structures, demonstrating the usefulness of tetrachlorozincate in understanding ferroelectric and paraelectric phases (Ferrari et al., 2001).
Gas-Phase Metal–Organic Complexes
Lamshöft et al. (2011) synthesized and characterized metal–organic compounds of Zn(II), including tetrachlorozincate(II), to understand their structural and spectroscopic properties. This highlights the application of tetrachlorozincates in studying gas-phase metal–organic interactions (Lamshöft et al., 2011).
Antimicrobial Activity
Dubovoy et al. (2020) investigated the antimicrobial activity of Cetylpyridinium Tetrachlorozincate, showcasing the potential of tetrachlorozincates in biomedical applications, particularly in antimicrobial agents (Dubovoy et al., 2020).
Binary Phase Diagrams and Solid Solutions
Wu et al. (2005) focused on the synthesis of various tetrachlorozincates and their mixtures, establishing experimental binary phase diagrams. This research contributes to understanding the phase behavior and solid solutions of tetrachlorozincates (Wu et al., 2005).
Spectroscopic Analysis
Kalyanaraman et al. (2007) studied the polarized Raman spectrum of dixanthinium tetrachlorozincate, providing insights into the spectroscopic properties of tetrachlorozincates and their applications in spectroscopy (Kalyanaraman et al., 2007).
Photoluminescence and Dielectric Properties
Lassoued et al. (2018) synthesized a new hybrid compound containing tetrachlorozincate(II) ions, focusing on its photoluminescence and dielectric properties. This research opens doors to applications in optoelectronics and materials science (Lassoued et al., 2018).
Ferroic Crystals and Nonlinear Optics
Devashankar et al. (2009) explored the growth and characterization of ferroic crystals of tetramethyl ammonium tetrachlorozincate, revealing its potential in nonlinear optics and ferroelectric materials (Devashankar et al., 2009).
Propiedades
Número CAS |
15201-05-5 |
|---|---|
Nombre del producto |
Tetrachlorozincate(2-) |
Fórmula molecular |
C6H15NO3S |
Peso molecular |
207.2 g/mol |
Nombre IUPAC |
tetrachlorozinc(2-) |
InChI |
InChI=1S/4ClH.Zn/h4*1H;/q;;;;+2/p-4 |
Clave InChI |
PZVVXRYHDITUNJ-UHFFFAOYSA-J |
SMILES |
Cl[Zn-2](Cl)(Cl)Cl |
SMILES canónico |
Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



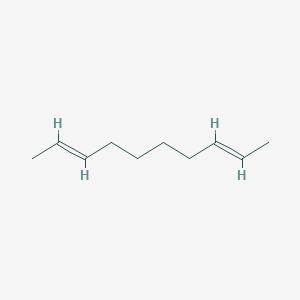
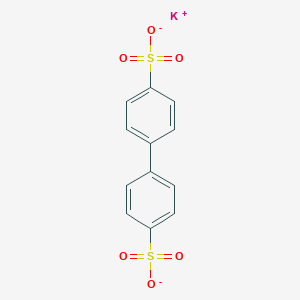
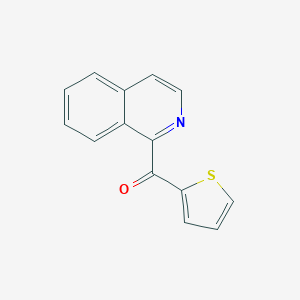
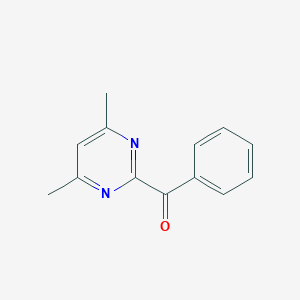
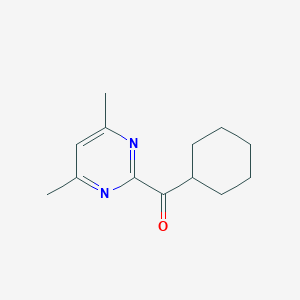

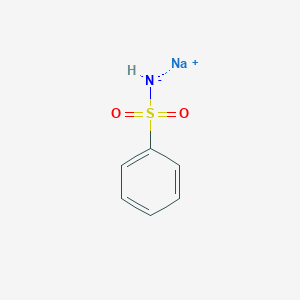



![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)

